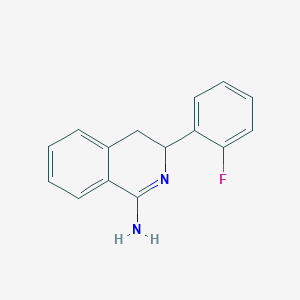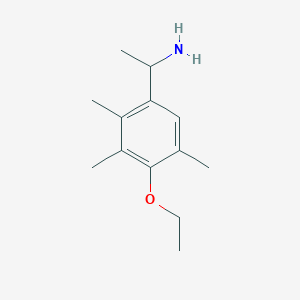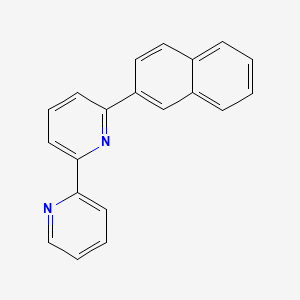
6-(Naphthalen-2-yl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Naphthalen-2-yl)-2,2’-bipyridine is a compound that belongs to the class of organic compounds known as bipyridines. These compounds are characterized by the presence of two pyridine rings connected by a single bond. The naphthalene moiety attached to the bipyridine structure enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yl)-2,2’-bipyridine typically involves the coupling of 2-bromopyridine with 2-naphthylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 6-(Naphthalen-2-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-(Naphthalen-2-yl)-2,2’-bipyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthalene-2,2’-bipyridine-6,6’-dione.
Reduction: Formation of 6-(Naphthalen-2-yl)-2,2’-bipyridine derivatives with reduced functional groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of 6-(Naphthalen-2-yl)-2,2’-bipyridine.
Aplicaciones Científicas De Investigación
6-(Naphthalen-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of biological systems and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of 6-(Naphthalen-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological processes. The bipyridine moiety acts as a chelating agent, binding to metal ions and facilitating their transport and reactivity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the naphthalene moiety.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups attached to the pyridine rings.
6-(Phenyl)-2,2’-bipyridine: A bipyridine compound with a phenyl group instead of a naphthalene moiety.
Uniqueness
6-(Naphthalen-2-yl)-2,2’-bipyridine is unique due to the presence of the naphthalene moiety, which enhances its chemical stability and reactivity. This structural feature makes it more versatile in various applications compared to other bipyridine derivatives.
Propiedades
Número CAS |
208346-82-1 |
|---|---|
Fórmula molecular |
C20H14N2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C20H14N2/c1-2-7-16-14-17(12-11-15(16)6-1)18-9-5-10-20(22-18)19-8-3-4-13-21-19/h1-14H |
Clave InChI |
MCXKVLXFJUQHAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
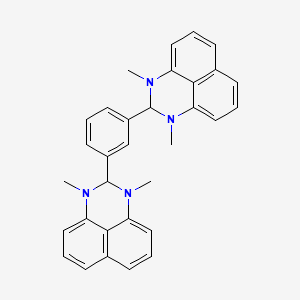

![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
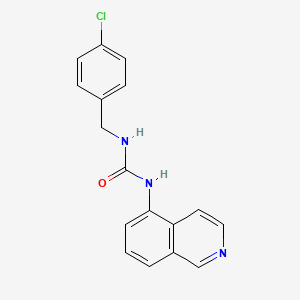
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester](/img/structure/B12578616.png)
![1,1'-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12578619.png)

